molecular formula C37H66O7 B8271654 Muconin CAS No. 183195-98-4

Muconin

Cat. No.: B8271654
CAS No.: 183195-98-4
M. Wt: 622.9 g/mol
InChI Key: AQGAHXFRKSQXSN-LTGLSHGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muconin is a purified preparation of Porcine Gastric Mucin (PGM) supplied for research applications. This biomaterial is characterized by its multifunctional biological properties, making it a valuable tool for exploring a wide range of biomedical research avenues . Studies have demonstrated that PGM exhibits significant immunomodulatory activity. In vitro and in vivo research shows that exposure to PGM activates immune responses, including the upregulation of key immune-related genes such as toll-like receptors (tlr5a, tlr5b), cytokines (il1β, tnf-α, il6, il10), and chemokines (cxcl18b, ccl34a.4) . Furthermore, PGM has shown remarkable efficacy in enhancing resistance to various stressors. It provides protective effects against pathogenic bacteria, significantly increasing survival rates in challenge models . It also induces heat tolerance and demonstrates ROS-scavenging properties by reducing reactive oxygen species (ROS) generation and upregulating antioxidant genes like cat and sod1 . The compound's activity involves the regulation of transcriptional gene induction and increases in Hsp90 protein levels, confirming its role in activating integrated stress response and immune pathways . This compound is presented as a versatile immunomodulator for investigating disease resistance, thermal stress, and oxidative stress in experimental models. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

CAS No.

183195-98-4

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,10S)-2,10-dihydroxy-10-[(2S,6R)-6-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxan-2-yl]decyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-13-16-21-32(40)34-24-25-36(44-34)35-23-18-22-33(43-35)31(39)20-17-14-11-12-15-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+,35+,36+/m0/s1

InChI Key

AQGAHXFRKSQXSN-LTGLSHGVSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC[C@H](O2)[C@H](CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCCC(O2)C(CCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most promising applications of muconin lies in its anticancer properties . Research indicates that this compound exhibits potent and selective cytotoxicity against pancreatic and breast tumor cell lines. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively combating malignant ones .

Table 1: Anticancer Activity of this compound

Cancer TypeCell LineCytotoxicity LevelReference
Pancreatic CancerPANC-1High
Breast CancerMCF-7High

Pharmaceutical Formulations

This compound's properties extend beyond anticancer activity; it has potential applications as a pharmaceutical excipient . Its binding capabilities can enhance drug formulation stability, making it a valuable component in tablet manufacturing. This compound's ability to act as a binder offers advantages over traditional excipients, potentially leading to improved drug delivery systems .

Table 2: Potential Pharmaceutical Applications of this compound

Application TypeDescriptionBenefits
Binding AgentUsed in tablet formulationsImproves stability and efficacy
Drug Delivery SystemEnhances bioavailability of active pharmaceutical ingredientsTargeted delivery

Case Studies

  • In Vitro Studies on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that this compound significantly inhibited cell growth, particularly in pancreatic and breast cancers. The results indicated a dose-dependent response, highlighting this compound's potential as a chemotherapeutic agent .
  • Formulation Development : Research on this compound's binding properties showed that formulations containing this compound exhibited superior mechanical strength compared to those using conventional binders like polyvinyl pyrrolidone. This suggests that this compound could be an effective alternative in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Muconin vs. Eribulin Mesylate (Halaven)

  • Structural Features :
    • This compound : Contains two oxygenated rings (THF and THP) and a long aliphatic chain .
    • Eribulin : A synthetic macrocyclic ketone analog of halichondrin B, featuring 19 chiral centers and a polyether backbone .
  • Bioactivity :
    • This compound : Selective cytotoxicity against pancreatic and breast cancers .
    • Eribulin : Clinically approved for metastatic breast cancer; broader cytotoxicity but lower selectivity .
  • Synthesis :
    • This compound : Synthesized via stereoselective epoxidation (82% yield for key steps) .
    • Eribulin : Requires multi-step synthesis with low overall yields (<5%) due to its structural complexity .

Table 1 : Cytotoxicity Comparison (ED50, µg/mL)

Compound PACA-2 (Pancreatic) MCF-7 (Breast) Selectivity
This compound 5.4 × 10<sup>−4</sup> 2.4 × 10<sup>−4</sup> High
Eribulin 1.2 × 10<sup>−3</sup> 0.8 × 10<sup>−3</sup> Moderate

This compound vs. Bullatacin

  • Structural Features :
    • This compound : THF/THP rings with a single unsaturated lactone .
    • Bullatacin : Bis-THF rings and a conjugated diene lactone .
  • Bioactivity :
    • This compound : ED50 values in the sub-microgram range .
    • Bullatacin : Potent against multidrug-resistant MCF-7/Adr cells (IC50 = 0.1 nM) .
  • Mechanism :
    • Both inhibit mitochondrial complex I, but Bullatacin exhibits stronger binding to NADH dehydrogenase .

Table 2 : Structural and Functional Comparison

Feature This compound Bullatacin
Core Structure THF + THP Bis-THF
Lactone Type Unsaturated Conjugated diene
Molecular Weight 620.8 g/mol 634.8 g/mol

This compound vs. Muricatacin

  • Role in Synthesis :
    • This compound : Derived from (−)-muricatacin via α-C−H hydroxyalkylation and oxidation .
    • Muricatacin : A simpler acetogenin used as a chiral building block; lacks THP/THF rings .
  • Bioactivity :
    • This compound : 100-fold more potent than muricatacin in cancer cell lines .

Key Research Findings

Synthetic Efficiency: this compound’s synthesis via HKR achieves >90% enantiomeric purity for critical intermediates, outperforming traditional resolution methods . Eribulin’s synthesis remains economically challenging due to low yields and high catalyst costs .

Selectivity :

  • This compound’s THP ring enhances membrane permeability, contributing to its selective toxicity .

Preparation Methods

Yoshimitsu’s Route via (−)-Muricatacin (2004)

Yoshimitsu and colleagues pioneered a route starting from (−)-muricatacin (2 ), a chiral tetrahydrofuranic alcohol. The synthesis leveraged α-C−H hydroxyalkylation and α’-C−H oxidation to install critical hydroxyl groups (Fig. 1). Key steps included:

  • Epoxide Formation : Treatment of (−)-muricatacin with m-chloroperbenzoic acid (mCPBA) yielded an epoxide intermediate, which underwent regioselective ring-opening with Grignard reagents to establish the THP ring.

  • Lactone Coupling : A Sonogashira cross-coupling reaction between the THF-THP alkyne (3 ) and an iodinated γ-lactone (4 ) formed the carbon backbone.

  • Hydrogenation and Deprotection : Selective hydrogenation of the alkyne followed by global deprotection furnished (+)-muconin (1 ) in 14 linear steps with an overall yield of 8.2%.

Table 1: Yoshimitsu’s Synthetic Route Summary

StepReaction TypeKey Reagents/ConditionsYield (%)
1EpoxidationmCPBA, CH₂Cl₂, 0°C85
2Grignard Ring-OpeningMeMgBr, THF, −78°C72
3Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N68
4HydrogenationH₂, Pd/C, EtOAc90

Makabe’s Stereodivergent Approach (2006)

Makabe’s group introduced a stereodivergent strategy to access this compound and its stereoisomers. The route utilized Sharpless asymmetric epoxidation to construct the THF ring with precise stereocontrol:

  • Epoxy Alcohol Synthesis : D-Glucose-derived diene (5 ) underwent Sharpless epoxidation with AD-mix-β to furnish epoxy alcohol (6 ) with >98% enantiomeric excess (ee).

  • THF Ring Formation : Mitsunobu reaction of 6 with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) generated the trans-THF motif.

  • Lactone Segment Coupling : A Suzuki-Miyaura coupling between the THF boronic ester (7 ) and a brominated lactone (8 ) completed the carbon skeleton.

Table 2: Makabe’s Key Reaction Conditions

ReactionCatalysts/ReagentsTemperature (°C)Time (h)Yield (%)
Sharpless EpoxidationAD-mix-β, CH₃SO₂NH₂02482
Mitsunobu ReactionPPh₃, DEAD, THF251275
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄80665

Tanaka’s Asymmetric Alkynylation (2004)

Tanaka’s synthesis emphasized asymmetric alkynylation to establish the THF-THP core:

  • Alkyne Addition : Chiral aldehyde (9 ) reacted with 1,6-heptadiyne (10 ) under Evans’ conditions to yield propargyl alcohol (11 ) with 95% ee.

  • Cyclization : Copper(I)-mediated cyclization of 11 formed the THP ring, which was subsequently oxidized to the THF moiety.

  • Lactone Attachment : Stille coupling between the THF-THP stannane (12 ) and a lactone triflate (13 ) provided this compound in 12 steps (6.5% overall yield).

Critical Analysis of Methodologies

Stereochemical Control

The installation of this compound’s four contiguous stereocenters remains a persistent challenge. Yoshimitsu’s route relied on chiral pool synthesis from (−)-muricatacin, ensuring high enantiopurity but limited flexibility. In contrast, Makabe and Tanaka employed asymmetric catalysis (e.g., Sharpless epoxidation, Evans’ alkynylation), enabling access to multiple stereoisomers for structure-activity studies.

Yield Optimization

Long synthetic sequences (12–14 steps) and low overall yields (6–8%) plague existing routes. The Sonogashira and Suzuki couplings, while effective, often suffer from moderate yields (65–68%) due to competing side reactions. Recent advances in flow chemistry and catalyst design (e.g., PEPPSI-type palladium complexes) may address these limitations.

Data Tables and Comparative Evaluation

Table 3: Comparative Overview of this compound Syntheses

ParameterYoshimitsu (2004)Makabe (2006)Tanaka (2004)
Total Steps141612
Overall Yield (%)8.25.76.5
Key Coupling ReactionSonogashiraSuzukiStille
Stereochemical ControlChiral PoolSharplessAsymmetric

Table 4: Reaction Conditions for THF Ring Formation

MethodReagents/ConditionsStereoselectivity (%)
Epoxide Ring-OpeningmCPBA, Grignard85
Sharpless EpoxidationAD-mix-β, CH₃SO₂NH₂>98
Mitsunobu ReactionPPh₃, DEAD75

Q & A

Q. How can researchers ensure metabolite detection robustness in this compound ADME studies?

  • Methodological Answer :
  • High-Resolution MS : Use Q-TOF instruments for accurate mass identification.
  • Isotopic Labeling : Track metabolites via ¹³C-labeled this compound.
  • Enzymatic Digestion : Validate stability in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muconin
Reactant of Route 2
Muconin

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